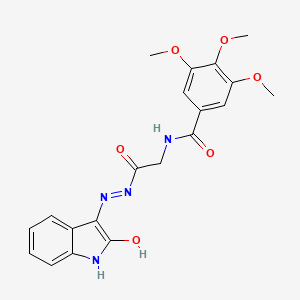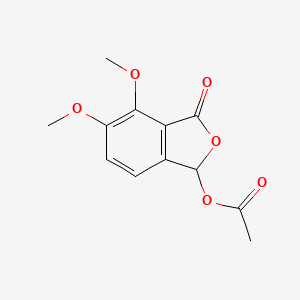![molecular formula C24H21ClN4O4S B14951080 3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B14951080.png)
3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzamide core, a nitrobenzyl group, and a hydrazono linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzamide, followed by the introduction of the nitrobenzyl group through a nucleophilic substitution reaction. The hydrazono linkage is then formed by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzamides.
Applications De Recherche Scientifique
3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitrobenzyl group and hydrazono linkage play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-METHYLBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE
- 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-FLUOROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE
Uniqueness
The uniqueness of 3-CHLORO-N-{3-[1-((E)-2-{2-[(4-NITROBENZYL)SULFANYL]ACETYL}HYDRAZONO)ETHYL]PHENYL}BENZAMIDE lies in its specific structural features, such as the nitrobenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C24H21ClN4O4S |
|---|---|
Poids moléculaire |
497.0 g/mol |
Nom IUPAC |
3-chloro-N-[3-[(E)-C-methyl-N-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]carbonimidoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H21ClN4O4S/c1-16(27-28-23(30)15-34-14-17-8-10-22(11-9-17)29(32)33)18-4-3-7-21(13-18)26-24(31)19-5-2-6-20(25)12-19/h2-13H,14-15H2,1H3,(H,26,31)(H,28,30)/b27-16+ |
Clé InChI |
NFAPXXLDFPJFQJ-JVWAILMASA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


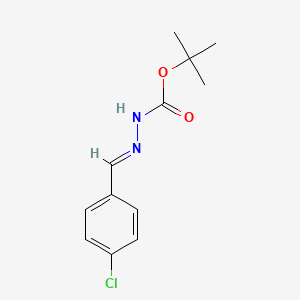
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14951012.png)
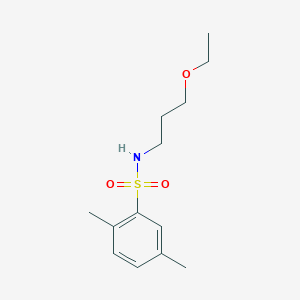
![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
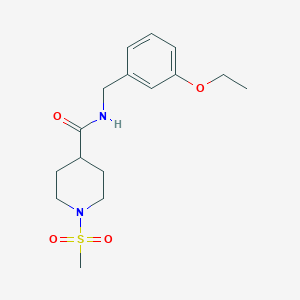
![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide](/img/structure/B14951067.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14951071.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)
